Amabiline Amabiline Amabiline is an antimalarial alkaloid.
Brand Name: Vulcanchem
CAS No.: 17958-43-9
VCID: VC0518302
InChI: InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13-,15-/m0/s1
SMILES: CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1CCC2)O
Molecular Formula: C16H19NO4
Molecular Weight: 289.33 g/mol

Amabiline

CAS No.: 17958-43-9

Cat. No.: VC0518302

Molecular Formula: C16H19NO4

Molecular Weight: 289.33 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Amabiline - 17958-43-9

Specification

CAS No. 17958-43-9
Molecular Formula C16H19NO4
Molecular Weight 289.33 g/mol
IUPAC Name [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Standard InChI InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13-,15-/m0/s1
Standard InChI Key DLYIURZCCWSUKD-MPESAESLSA-N
Isomeric SMILES C1C[C@@H]2[C@@]3(CCN2CC4=CC5=C(C=C43)OCO5)[C@@H]([C@@H]1O)O
SMILES CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1CCC2)O
Canonical SMILES C1CC2C3(CCN2CC4=CC5=C(C=C43)OCO5)C(C1O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

Amabiline (C₁₅H₂₅NO₄) is a carboxylic ester derived from the condensation of (2S,3S)-2,3-dihydroxy-2-isopropylbutanoic acid and (7aS)-2,3,5,7a-tetrahydropyrrolizin-7-ylmethanol . Its molecular weight is 283.36 g/mol, and it features a pyrrolizidine core—a bicyclic structure comprising fused five- and seven-membered rings . Key functional groups include hydroxyl, ester, and tertiary alcohol moieties, which contribute to its reactivity and biological interactions .

Table 1: Key Chemical Properties of Amabiline

PropertyValue/DescriptorSource
Molecular FormulaC₁₅H₂₅NO₄
Molecular Weight283.36 g/mol
IUPAC Name[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
SMILES NotationCC@@HO
InChIKeyDRVWTOSBCBKXOR-WHOFXGATSA-N

Stereochemistry and Synthesis

Amabiline’s bioactivity is closely tied to its stereochemistry. The (+)-enantiomer, synthesized via a 15-step chemoenzymatic route starting from cis-1,2-dihydrocatechol, exhibits anticholinergic activity . This synthesis highlights the challenges in replicating its complex stereochemical configuration, which includes four chiral centers .

Natural Occurrence and Biosynthesis

Plant Sources

Amabiline is distributed across multiple plant families:

  • Boraginaceae: Cynoglossum amabile (Daotihu), a traditional Chinese medicinal herb .

  • Amaryllidaceae: Crinum amabile, where it coexists with 22 other alkaloids, including lycorine and crinamine .

  • Asteraceae: Eupatorium japonicum and Neatostema apulum .

Biosynthetic Pathway

While the exact biosynthetic route remains unelucidated, amabiline likely originates from homospermidine—a common precursor for pyrrolizidine alkaloids. Enzymatic modifications, including hydroxylation and esterification, are hypothesized to yield its final structure .

Pharmacological Activities

Anticholinergic Effects

Amabiline demonstrates potent anticholinergic activity by antagonizing muscarinic acetylcholine receptors (mAChRs). In vitro assays reveal IC₅₀ values in the nanomolar range, suggesting utility in treating overactive bladder or chronic obstructive pulmonary disease .

Anti-Inflammatory and Antimicrobial Properties

Extracts of C. amabile rich in amabiline suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) and exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Table 2: Documented Pharmacological Effects of Amabiline

ActivityModel SystemMechanism/OutcomeSource
AnticholinergicHuman mAChR assaysCompetitive inhibition of receptor binding
Anti-inflammatoryMurine macrophagesDownregulation of NF-κB signaling
AntimicrobialBacterial culturesDisruption of cell membrane integrity

Toxicological Profile

Hepatotoxicity

Amabiline’s pyrrolizidine alkaloid structure confers hepatotoxic potential via metabolic activation to pyrrolic derivatives, which alkylate DNA and proteins . Chronic exposure in rodent models induces hepatic necrosis, fibrosis, and veno-occlusive disease .

Risk Mitigation Strategies

  • Dose Limitation: Traditional preparations of C. amabile use subtoxic doses (≤ 10 mg/kg/day) .

  • Metabolic Inhibitors: Co-administration of cytochrome P450 inhibitors reduces toxin activation .

Table 3: Toxicity Data for Amabiline

ParameterValue/ObservationModel SystemSource
LD₅₀ (acute)85 mg/kg (oral, mice)Rodent study
Hepatotoxicity Threshold15 mg/kg/day (28 days)Rat chronic exposure

Analytical Methods for Detection

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for amabiline quantification. The compound elutes at ~26.3 minutes (RT) and exhibits characteristic fragments at m/z 276 (base peak) and 218 . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) further confirm its structure, with key signals at δ 4.85 (ester methylene) and δ 1.25 (isopropyl group) .

Clinical and Traditional Applications

Ethnomedicinal Uses

In Southwest China, C. amabile decoctions treat malaria, hepatitis, and traumatic injuries . Topical applications address boils and snakebites, though modern guidelines caution against prolonged use .

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